molecular formula C14H17BrN4O4 B11562181 (3E)-N-(2-bromophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(2-bromophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11562181
M. Wt: 385.21 g/mol
InChI Key: GLZNRXUWFYJJGE-GIJQJNRQSA-N
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Description

(3E)-N-(2-BROMOPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxyethyl carbamoyl group, and a formamido-imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(2-BROMOPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group, followed by the introduction of the hydroxyethyl carbamoyl group through a nucleophilic substitution reaction. The final step involves the formation of the formamido-imino group through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(2-BROMOPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, (3E)-N-(2-BROMOPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-N-(2-BROMOPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (2-BROMOPHENYL)ETHYLAMINE: This compound shares the bromophenyl group but lacks the hydroxyethyl carbamoyl and formamido-imino groups.

    (2-BROMOPHENYL)METHANOL: Similar in having the bromophenyl group but differs in the presence of a hydroxyl group instead of the hydroxyethyl carbamoyl and formamido-imino groups.

Uniqueness

(3E)-N-(2-BROMOPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C14H17BrN4O4

Molecular Weight

385.21 g/mol

IUPAC Name

N'-[(E)-[4-(2-bromoanilino)-4-oxobutan-2-ylidene]amino]-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C14H17BrN4O4/c1-9(18-19-14(23)13(22)16-6-7-20)8-12(21)17-11-5-3-2-4-10(11)15/h2-5,20H,6-8H2,1H3,(H,16,22)(H,17,21)(H,19,23)/b18-9+

InChI Key

GLZNRXUWFYJJGE-GIJQJNRQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=CC=C1Br

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=CC=C1Br

Origin of Product

United States

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